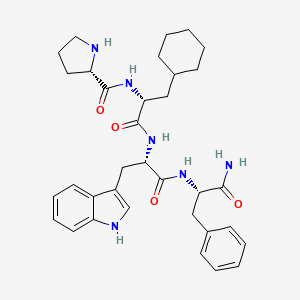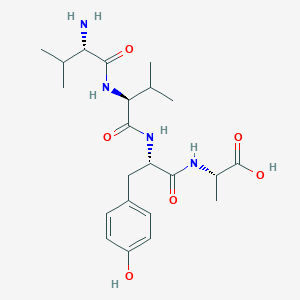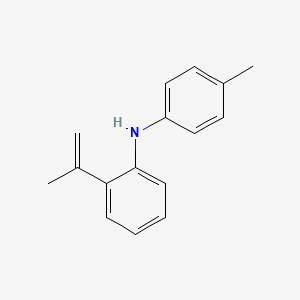
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide is a homodetic cyclic peptide. This compound is known for its role as an antagonist of the C5a receptor, which is part of the complement system in the immune response . It has applications in various fields, including anti-inflammatory treatments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves the formal condensation of the carboxy group of N2-(3-phenylpropanoyl)-L-ornithyl-L-prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-arginine with the 5-amino group of the N2-acylornithyl residue . The reaction conditions typically require a controlled environment to ensure the correct formation of the peptide bonds.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS), a common method for synthesizing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, facilitating the purification process.
Analyse Chemischer Reaktionen
Types of Reactions
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds within the peptide.
Substitution: This reaction can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled pH and temperature to maintain the integrity of the peptide structure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.
Wissenschaftliche Forschungsanwendungen
L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a tool for investigating the role of the C5a receptor in the immune response.
Medicine: It has potential therapeutic applications as an anti-inflammatory agent by blocking the C5a receptor.
Industry: It can be used in the development of new pharmaceuticals targeting the complement system.
Wirkmechanismus
The mechanism of action of L-Prolyl-3-cyclohexyl-D-alanyl-L-tryptophyl-L-phenylalaninamide involves its role as a C5a receptor antagonist. By binding to the C5a receptor, it prevents the receptor from interacting with its natural ligand, C5a, thereby inhibiting the downstream signaling pathways involved in inflammation . This blockade can reduce the inflammatory response
Eigenschaften
CAS-Nummer |
827599-69-9 |
|---|---|
Molekularformel |
C34H44N6O4 |
Molekulargewicht |
600.8 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H44N6O4/c35-31(41)28(18-22-10-3-1-4-11-22)38-34(44)30(20-24-21-37-26-15-8-7-14-25(24)26)40-33(43)29(19-23-12-5-2-6-13-23)39-32(42)27-16-9-17-36-27/h1,3-4,7-8,10-11,14-15,21,23,27-30,36-37H,2,5-6,9,12-13,16-20H2,(H2,35,41)(H,38,44)(H,39,42)(H,40,43)/t27-,28-,29+,30-/m0/s1 |
InChI-Schlüssel |
CLGKJUVZYXDOGN-ZXYZSCNASA-N |
Isomerische SMILES |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@@H]5CCCN5 |
Kanonische SMILES |
C1CCC(CC1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C5CCCN5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(2-methylcyclohept-1-EN-1-YL)oxy]stannane](/img/structure/B14209881.png)



![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)






![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)


